(S)-(+)-Dimethindene maleate

Description

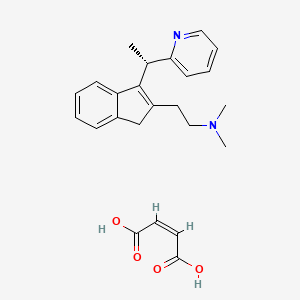

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWECWXGUJQLXJF-HFNHQGOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049040 | |

| Record name | (S)-(+)-Dimethindene maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136152-65-3, 1217457-81-2, 121367-05-3 | |

| Record name | Dimethindene maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136152653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-Dimethindene maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43ZL3WTLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Precision of (S)-(+)-Dimethindene Maleate: A Technical Guide to its Antagonistic Action on M2 Muscarinic Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of (S)-(+)-Dimethindene maleate, a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, outlines detailed experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for understanding its therapeutic potential and research applications.

Core Mechanism of Action: Selective M2 Receptor Blockade

(S)-(+)-Dimethindene, an enantiomer of the racemic mixture dimethindene, demonstrates a pronounced selectivity as a competitive antagonist at the M2 muscarinic acetylcholine receptor.[1][2][3][4] This selectivity is crucial as the M2 receptor plays a pivotal role in cardiac function and acts as a presynaptic autoreceptor in the central and peripheral nervous systems. By blocking the binding of the endogenous agonist acetylcholine, this compound effectively inhibits the downstream signaling cascade initiated by M2 receptor activation.

The M2 receptor is coupled to an inhibitory G-protein (Gi).[5][6] Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] This reduction in cAMP has various cellular effects, including the modulation of ion channels.[5] this compound, by preventing agonist binding, counteracts these inhibitory effects, thereby maintaining higher levels of cAMP and preventing the physiological responses associated with M2 receptor stimulation.

Quantitative Pharmacological Profile

The selectivity of this compound for the M2 receptor over other muscarinic receptor subtypes (M1, M3, M4) has been quantified through various in vitro functional and binding assays.[2][8] The following table summarizes the binding affinities (pKi) and antagonist potencies (pA2) of (S)-(+)-Dimethindene at different muscarinic receptor subtypes.

| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |

| M2 | Rat Heart | pKi | 7.78 | [2][4][8] |

| M2 | Guinea-pig left atria | pA2 | 7.86 | [2][4] |

| M2 | Rabbit vas deferens | pA2 | 7.74 | [2][4] |

| M1 | Human neuroblastoma NB-OF 1 cells | pKi | 7.08 | [2][4][9] |

| M1 | Rabbit vas deferens | pA2 | 6.83 | [2][4] |

| M1 | Rat duodenum | pA2 | 6.36 | [2][4] |

| M3 | Rat Pancreas | pKi | 6.70 | [2][4][9] |

| M3 | Guinea-pig ileum | pA2 | 6.92 | [2][4] |

| M3 | Guinea-pig trachea | pA2 | 6.96 | [2][4] |

| M4 | Rat Striatum | pKi | 7.00 | [2][4][9] |

| H1 | Guinea-pig ileum | pA2 | 7.48 | [2][4] |

pKi is the negative logarithm of the inhibitory constant (Ki), indicating binding affinity. A higher pKi value signifies a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action, it is essential to visualize the M2 receptor signaling pathway and the experimental workflows used to characterize the antagonistic properties of this compound.

Caption: M2 Muscarinic Receptor Signaling Pathway and Antagonism by (S)-(+)-Dimethindene.

The following diagrams illustrate the generalized workflows for key experiments used to determine the pharmacological profile of this compound.

Caption: Generalized Workflow for a Radioligand Competition Binding Assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 6. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio-techne.com [bio-techne.com]

(S)-(+)-Dimethindene Maleate: A Technical Guide to its Histamine H1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (S)-(+)-Dimethindene maleate for the histamine H1 receptor. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and procedural pathways.

Core Focus: Histamine H1 Receptor Binding Affinity

(S)-(+)-Dimethindene is one of the two enantiomers of dimethindene, a first-generation antihistamine. While the racemic mixture is used clinically, the individual enantiomers exhibit different affinities for the histamine H1 receptor. The (R)-(-)-enantiomer is reported to be the more potent of the two at the H1 receptor[1][2].

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in drug design and development, indicating the strength of the interaction. This is commonly expressed by the inhibition constant (Ki), the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.

The following table summarizes the reported binding affinity of (S)-(+)-Dimethindene and related compounds for the histamine H1 receptor.

| Compound | Receptor | Binding Affinity Metric | Value | Reference |

| (S)-(+)-Dimethindene | Histamine H1 | pKi | 5.61 | [2] |

| (R)-(-)-Dimethindene | Histamine H1 | pKi | 7.16 | [2] |

| Dimethindene (racemic) | Histamine H1 | Ki | 1.5 nM | [3][4] |

| (S)-(+)-Dimethindene | Histamine H1 | pA2 | 7.48 | |

| Dimethindene (racemic) | Histamine H1 | pA2 | 9.33 | [4] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity.

Experimental Protocols: Determining Binding Affinity

The quantitative data presented above is typically determined through competitive radioligand binding assays. This section outlines a generalized protocol for such an assay to determine the binding affinity of a test compound like this compound for the histamine H1 receptor.

Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the histamine H1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

Materials:

-

Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity histamine H1 receptor radioligand, such as [³H]-mepyramine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin or unlabeled dimethindene) to determine non-specific binding.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Prepare a homogenate of cells expressing the histamine H1 receptor and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, add the following to each well:

-

Receptor membranes.

-

Assay buffer.

-

Either:

-

Buffer (for total binding).

-

A saturating concentration of a non-labeled antagonist (for non-specific binding).

-

Increasing concentrations of the test compound, this compound.

-

-

-

Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [³H]-mepyramine) to each well.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Key Pathways

To further elucidate the context of this compound's action, the following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow for a binding assay.

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy (+)-Dimethindene | 121367-05-3 [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

(S)-(+)-Dimethindene maleate role in extended pluripotent stem cell generation

An In-depth Technical Guide on the Role of (S)-(+)-Dimethindene Maleate in Extended Pluripotent Stem Cell Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extended pluripotent stem cells (EPSCs) represent a groundbreaking advancement in stem cell biology, possessing the unique ability to differentiate into both embryonic and extra-embryonic lineages. The generation and stable maintenance of these cells have been made possible through the development of specific chemical cocktails, most notably the LCDM medium. This technical guide delves into the pivotal role of one of its key components, this compound. We will explore its function within the LCDM cocktail, detail the experimental protocols for generating EPSCs, present quantitative data on the characteristics of these cells, and visualize the underlying signaling pathways and experimental workflows.

Introduction to Extended Pluripotent Stem Cells and the LCDM Cocktail

Pluripotent stem cells (PSCs) have long been a cornerstone of regenerative medicine and developmental biology research. However, conventional PSCs are typically restricted to forming only embryonic tissues. In 2017, a significant breakthrough was the establishment of extended pluripotent stem cells (EPSCs), which can contribute to both the embryo proper and the extra-embryonic tissues, such as the placenta and yolk sac.[1][2] This expanded potential opens up new avenues for studying embryogenesis, modeling diseases, and developing novel therapeutic strategies.

The key to unlocking this extended pluripotency lies in a chemically defined medium known as the LCDM cocktail.[1] This cocktail enables the conversion of conventional human PSCs (hPSCs), as well as the de novo derivation of EPSCs from blastocysts or somatic cells, into a stable EPSC state.[3][4] The LCDM medium is composed of four small molecules: L IF, C HIR99021, (S)-(+)-D imethindene maleate, and M inocycline hydrochloride.[3][5] this compound (hereafter referred to as Dimethindene), a compound identified through chemical screening, is an indispensable component for the successful generation and long-term maintenance of these unique stem cells.[3]

The Role and Mechanism of this compound

Dimethindene is a first-generation antihistamine, primarily known for its function as a histamine H1 receptor antagonist.[6][7][8] It also exhibits some anticholinergic properties by acting as a muscarinic receptor antagonist.[6][9] Within the LCDM cocktail, its role is not to block allergic reactions but to contribute to a specific signaling environment that promotes the unique cellular state of extended pluripotency.

While the precise signaling pathways modulated by Dimethindene in the context of EPSC generation are not fully elucidated, its inclusion was found to be critical for supporting the formation of the dome-shaped colonies characteristic of naive-like pluripotent cells and their subsequent long-term self-renewal.[3] The known bioactivity of Dimethindene suggests it may contribute by:

-

Modulating Intracellular Signaling: Histamine and acetylcholine receptors are present on various cell types and can influence key signaling pathways involved in proliferation and differentiation, such as the PI3K/Akt and MAPK pathways.[10] By antagonizing these receptors, Dimethindene may help suppress differentiation cues and stabilize the pluripotent state.

-

Reducing Cellular Stress: The process of converting or reprogramming cells is inherently stressful. By mitigating stress-related signaling, Dimethindene may improve cell viability and the efficiency of EPSC generation.

The other components of the LCDM cocktail have more defined roles:

-

hLIF (human Leukemia Inhibitory Factor): Activates the JAK/STAT3 pathway, crucial for maintaining pluripotency.

-

CHIR99021: A potent and specific inhibitor of GSK-3, which leads to the activation of the canonical Wnt signaling pathway, a key regulator of self-renewal in pluripotent stem cells.[11]

-

Minocycline hydrochloride: A tetracycline antibiotic with known anti-inflammatory and neuroprotective effects, which may also contribute to reducing cellular stress and promoting a stable culture environment.

Together, these four components create a synergistic effect that establishes and maintains the unique transcriptional and epigenetic landscape of EPSCs.

Quantitative Data and Characteristics of EPSCs

The use of the LCDM cocktail, with Dimethindene as a key ingredient, results in the generation of robust EPSCs with distinct and quantifiable characteristics that surpass those of conventional naive or primed PSCs.

| Media Component | Concentration | Key Function |

| This compound | 2 µM | Supports dome-shaped colony formation and long-term self-renewal.[3][4][5] |

| hLIF | 10 ng/mL | Activates JAK/STAT3 signaling to maintain pluripotency.[5] |

| CHIR99021 | 1-2 mM | Activates Wnt signaling via GSK-3 inhibition to promote self-renewal.[4][5] |

| Minocycline hydrochloride | 2 µM | Reduces cellular stress and inflammation.[4][5] |

| Additional Components (Feeder-Free) | ||

| endo-IWR 1 | 0.5 - 1 µM | Wnt pathway inhibitor (used in some feeder-free adaptations).[2][4] |

| Y-27632 | 2-10 µM | ROCK inhibitor to improve single-cell survival.[2][4] |

| Table 1: Composition of LCDM Medium for EPSC Generation. |

| Characteristic | Observation | Reference |

| Morphology | Dome-shaped colonies, characteristic of naive pluripotent cells. | [3][4] |

| Growth Rate | Faster proliferation compared to primed hPSCs. | [3] |

| Cloning Efficiency | High single-cell cloning efficiency. | [3] |

| Genomic Stability | Maintained normal karyotype after more than 50 passages. | [3][4] |

| Embryonic Chimerism | A single mouse EPS cell can contribute to both the inner cell mass (embryo) and trophectoderm (placenta) in vivo. | [3][4] |

| Extra-embryonic Potential | Capable of differentiating into all three embryonic germ layers as well as extra-embryonic lineages (trophectoderm and yolk sac). | [1][3] |

| Interspecies Chimeric Competency | Human EPSCs show robust chimeric contribution in mouse conceptuses, with an efficiency ~20-fold higher than human naive PSCs. | [1] |

| Table 2: Functional and Quantitative Characteristics of LCDM-Generated EPSCs. |

Experimental Protocols

The following protocols are generalized from published methods for the generation and maintenance of human EPSCs (hEPSCs) using the LCDM cocktail.

Conversion of Primed hPSCs to hEPSCs

This protocol describes the conversion of existing primed hPSCs (e.g., cultured in mTeSR1 or E8 media) to the extended pluripotent state.

Materials:

-

Primed hPSCs

-

MEF feeder layers (or Matrigel for feeder-free conditions)

-

N2B27 basal medium

-

LCDM components: hLIF (10 ng/mL), CHIR99021 (1 mM), this compound (2 µM), Minocycline hydrochloride (2 µM).[5]

-

Accutase or other single-cell dissociation reagent

-

ROCK inhibitor (Y-27632, 10 µM)

Procedure:

-

Seeding: Seed primed hPSCs onto a fresh MEF feeder layer or Matrigel-coated plate in their conventional culture medium.[4]

-

Medium Exchange: The day after seeding, replace the conventional medium with N2B27-LCDM medium. For the first 24 hours, supplement the medium with 10 µM Y-27632 to enhance cell survival.[4]

-

Daily Maintenance: Perform a full medium change with fresh N2B27-LCDM every day.

-

Colony Emergence: Over the next several days, observe the morphological change of the colonies. Differentiated cells may appear, but dome-shaped, naive-like colonies should begin to emerge.

-

Passaging: Once the dome-shaped colonies are established (typically after 1-2 passages), they can be passaged.

-

Treat the culture with Accutase to obtain a single-cell suspension.

-

Plate the single cells onto a fresh feeder layer or Matrigel-coated plate in N2B27-LCDM medium supplemented with Y-27632 for the first 24 hours.

-

-

Long-Term Culture: Stably converted hEPSC lines can be maintained long-term with daily medium changes and regular passaging every 3-4 days.[3]

De Novo Derivation of hEPSCs from Fibroblasts (Reprogramming)

This protocol outlines the generation of induced EPSCs (iEPSCs) directly from somatic cells.

Materials:

-

Human fibroblasts

-

Reprogramming vectors (e.g., Sendai virus expressing OCT4, KLF4, SOX2, c-MYC)

-

Fibroblast culture medium

-

N2B27-LCDM medium (as described above)

-

MEF feeder layers or Matrigel

Procedure:

-

Transduction: Transduce human fibroblasts with reprogramming vectors according to the manufacturer's instructions.

-

Seeding: Plate the transduced fibroblasts onto a MEF feeder layer or Matrigel-coated plate.

-

Induction: Culture the cells in fibroblast medium for the first few days, then switch to the N2B27-LCDM medium to begin the reprogramming and conversion process.

-

Colony Selection: Monitor the plates for the emergence of dome-shaped iEPSC colonies over the next 2-4 weeks.

-

Expansion and Maintenance: Manually pick and expand the emergent colonies under the same long-term culture conditions described in Protocol 4.1.[3]

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate the experimental processes and the molecular mechanisms involved.

Caption: Experimental workflows for generating Extended Pluripotent Stem Cells (EPSCs).

Caption: Signaling pathways influenced by the LCDM cocktail for EPSC maintenance.

Conclusion

This compound, though historically known as an antihistamine, has proven to be a crucial and non-obvious component for advancing stem cell technology. As an integral part of the LCDM chemical cocktail, it facilitates the generation and stable propagation of extended pluripotent stem cells, a cell type with unprecedented developmental potential. While its exact molecular mechanism in this context warrants further investigation, its empirical necessity highlights the power of chemical biology in uncovering novel ways to manipulate and control cell fate. The protocols and data presented herein provide a comprehensive guide for researchers aiming to harness the power of EPSCs for fundamental research and future therapeutic applications.

References

- 1. nsfc.gov.cn [nsfc.gov.cn]

- 2. biorxiv.org [biorxiv.org]

- 3. Derivation of Pluripotent Stem Cells with In Vivo Embryonic and Extraembryonic Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation and Propagation of EPS cells (LCDM Cocktail) | Tocris Bioscience [tocris.com]

- 5. Derivation of new pluripotent stem cells from human extended pluripotent stem cells with formative features and trophectoderm potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]

- 7. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

- 10. Pharmacological modulation of stem cells signaling pathway for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of (S)-(+)-Dimethindene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethindene is a first-generation antihistamine and anticholinergic agent used for the symptomatic relief of allergic reactions such as urticaria, rhinitis, and pruritus. Patented in 1958 and introduced for medical use in the 1960s, it is commercially available as a racemic mixture, a 1:1 combination of its two enantiomers: (S)-(+)-dimethindene and (R)-(-)-dimethindene.

As with many chiral drugs, the individual enantiomers of dimethindene possess markedly different pharmacological profiles. The primary antihistaminic activity, mediated through antagonism of the histamine H1 receptor, resides almost exclusively in the (R)-(-)-enantiomer.[1][2] Conversely, the (S)-(+)-enantiomer has been identified as a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[3] This stereoselectivity underscores the importance of isolating and characterizing individual enantiomers to understand their distinct biological effects and potential therapeutic applications.

This technical guide provides a comprehensive overview of the synthesis of racemic dimethindene, the methodology for isolating the (S)-(+)-enantiomer, and its distinct pharmacological properties, with a focus on the underlying experimental procedures and signaling pathways.

Pharmacology of Dimethindene Enantiomers

The biological activity of dimethindene is highly dependent on its stereochemistry. The (R)-enantiomer is the eutomer responsible for the desired histamine H1 receptor blockade, while the (S)-enantiomer exhibits high affinity for a different class of receptors.[2][3] A 1995 study by Pfaff et al. was instrumental in elucidating this pharmacological divergence, providing detailed in vitro binding and functional data for each enantiomer across multiple receptor subtypes.[3]

Quantitative Receptor Affinity Data

The receptor binding affinities (pKi) and antagonist potencies (pA2) for both (S)-(+) and (R)-(-) dimethindene are summarized below. Higher values indicate stronger affinity or potency.

| Receptor | Parameter | (S)-(+)-Dimethindene | (R)-(-)-Dimethindene | Reference |

| Histamine H1 | pA2 | 7.48 | 9.42 | [3] |

| Muscarinic M1 | pKi | 7.08 | 5.91 | [3] |

| pA2 | 6.83 / 6.36 | 5.47 / 5.25 | [3] | |

| Muscarinic M2 | pKi | 7.78 | 6.17 | [3] |

| pA2 | 7.86 / 7.74 | 6.22 / 6.13 | [3] | |

| Muscarinic M3 | pKi | 6.70 | 5.49 | [3] |

| pA2 | 6.92 / 6.96 | 5.56 / 5.51 | [3] | |

| Muscarinic M4 | pKi | 7.00 | 5.82 | [3] |

Table 1: Receptor Affinity and Potency of Dimethindene Enantiomers.

The data clearly demonstrates that (S)-(+)-dimethindene is a potent M2-selective muscarinic receptor antagonist, with significantly lower affinity for H1, M1, M3, and M4 receptors.[3][4] In contrast, the (R)-(-)-enantiomer is a highly potent H1 antagonist.[3]

Synthesis of Racemic (±)-Dimethindene

The industrial synthesis of dimethindene has traditionally involved the use of volatile organic compounds (VOCs) and hazardous reagents. Recent advancements have focused on developing greener, more sustainable synthetic routes with improved yields and simplified operations.[5] The following sections detail an eco-friendly, four-step synthesis of racemic dimethindene.

Synthesis Workflow

The overall process involves the alkylation of a malonic ester, saponification, cyclization via intramolecular Friedel-Crafts acylation, and a final condensation/dehydration step to yield the target molecule.

Experimental Protocol: Green Synthesis of (±)-Dimethindene

The following protocol is adapted from a sustainable synthesis approach utilizing eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[5]

Step 1: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid Diethyl Ester (3)

-

Add 2-benzylmalonic acid diethyl ester (1.0 g, 4 mmol) dropwise to a refluxing suspension of sodium hydride (NaH) (0.096 g, 4 mmol) in toluene (20 mL).

-

Reflux the reaction mixture for 1 hour to yield a clear yellow solution.

-

Add 2-chloro-N,N-dimethylethan-1-amine (0.86 g, 8 mmol) dropwise and continue refluxing for 6 hours.

-

After cooling, extract the resulting suspension with 5% HCl (3 x 1 mL).

-

Combine the aqueous layers, basify with NH₄OH to pH 11-12, and extract with Et₂O (3 x 4 mL).

-

Dry the combined organic layers over Na₂SO₄ and concentrate to yield compound 3 as a yellow oil (Yield: 63%).

Step 2: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid (4)

-

This step involves the saponification of the diethyl ester 3 to the corresponding diacid 4 using standard procedures with NaOH in an ethanol/water mixture under reflux.

Step 3: Synthesis of 2-[2-(Dimethylamino)ethyl]indan-1-one (5a)

-

Heat the amino diacid 4 in polyphosphoric acid (PPA). This promotes an intramolecular Friedel-Crafts acylation, leading to cyclization and formation of the indan-1-one ring structure 5a .

Step 4: Synthesis of (±)-Dimethindene (6)

-

To a solution of 2-ethylpyridine (0.326 g, 3.04 mmol) in CPME or 2-MeTHF (2 mL), add n-BuLi (1.52 mL of a solution in cyclohexanes, 3.04 mmol) at room temperature under a nitrogen atmosphere. Stir for 2 hours.

-

To the resulting dark red solution, add compound 5a (0.28 g, 1.38 mmol) dropwise and stir the mixture overnight at room temperature.

-

Quench the reaction with cold water, wash with saturated NaHCO₃ (2 x 2 mL), and extract with 20% HCl (2 x 2 mL).

-

Reflux the aqueous layer for 1 hour, cool to room temperature, and basify with an NH₄OH solution.

-

Extract the product with Et₂O (3 x 1 mL). Dry the combined organic phase over anhydrous Na₂SO₄.

-

Evaporate the solvent and purify the crude product by flash chromatography on silica gel (hexane/EtOAc 8:2) to provide dimethindene 6 .

Synthesis Yield Comparison

The use of green solvents has been shown to significantly improve the overall yield of the racemic synthesis compared to traditional VOCs.

| Solvent System | Overall Yield | E-Factor | Reference |

| VOCs (Toluene, Et₂O) | ~10% | 24.1–54.9 | [5] |

| 2-MeTHF or CPME | 21–22% | 12.2–22.1 | [5] |

Table 2: Comparison of Overall Yield and Environmental Factor (E-Factor) for Dimethindene Synthesis.

Isolation of (S)-(+)-Dimethindene via Chiral Resolution

While modern asymmetric synthesis techniques can directly produce a single enantiomer, older drugs like dimethindene are typically resolved from the racemic mixture.[6][7] The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[8][9] The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

While a specific, detailed protocol for the resolution of dimethindene is not available in the cited literature, the following section provides a generalized, representative methodology based on these established principles.

General Workflow for Chiral Resolution

The process involves reacting the racemic base with a single enantiomer of a chiral acid, separating the resulting diastereomeric salts, and then liberating the pure enantiomer from its salt.

Generalized Experimental Protocol for Chiral Resolution

-

Salt Formation: Dissolve the racemic dimethindene base in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar or sub-stoichiometric amount of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the chiral acid solution to the dimethindene solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized one or more times from a suitable solvent. The purity is typically monitored by measuring the optical rotation of the salt at each stage.

-

Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the amine.

-

Extraction: Extract the liberated free base (the pure enantiomer) into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically pure (S)-(+)-dimethindene.

Mechanism of Action: Histamine H1 Receptor Signaling

The primary therapeutic effect of dimethindene is derived from the (R)-enantiomer's antagonism of the histamine H1 receptor. This receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined intracellular signaling cascade.[3]

When histamine binds, the H1 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This activation stimulates the enzyme phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC), which phosphorylates downstream targets, leading to the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability.[3][10]

Conclusion

Dimethindene serves as a classic example of a stereoselective drug, where its constituent enantiomers possess distinct and clinically relevant pharmacological activities. The (R)-(-)-enantiomer is a potent histamine H1 antagonist, responsible for its therapeutic use in treating allergies, while the (S)-(+)-enantiomer acts as a selective M2 muscarinic antagonist. The chemical synthesis of the commercial racemic product has evolved to incorporate greener, higher-yielding methodologies. Isolation of the individual enantiomers, crucial for pharmacological characterization, is achieved through classical chiral resolution techniques. This detailed understanding of the synthesis and stereospecific pharmacology of dimethindene is vital for researchers in drug discovery and development, highlighting the critical importance of chirality in molecular medicine.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Human Metabolome Database: Showing metabocard for Dimethindene (HMDB0015691) [hmdb.ca]

- 3. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-techne.com [bio-techne.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 10. researchgate.net [researchgate.net]

Pharmacological profile of (S)-(+)-Dimethindene maleate in vitro

An In-depth Technical Guide on the In Vitro Pharmacological Profile of (S)-(+)-Dimethindene Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Dimethindene is the dextrorotatory enantiomer of dimethindene, a molecule known for its antagonist activity at histamine and muscarinic receptors.[1] While the racemic mixture is used clinically, the individual enantiomers possess distinct pharmacological profiles. This document provides a comprehensive in vitro pharmacological profile of this compound, focusing on its receptor binding affinity, functional antagonist activity, and the signaling pathways it modulates. The data and protocols presented are collated from various scientific studies to serve as a technical guide for research and development professionals.

Receptor Binding Affinity Profile

The primary mechanism of action for any pharmacological agent is its direct interaction with cellular receptors. The binding affinity, typically quantified by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. Radioligand binding assays are the standard method for determining these values.

For (S)-(+)-Dimethindene, studies have been conducted on membranes from transfected cells (e.g., Chinese Hamster Ovary - CHO cells) expressing specific human receptor subtypes or from tissues known to be rich in the target receptors, such as the guinea-pig cerebral cortex.[2][3] The affinity of (S)-(+)-Dimethindene for various muscarinic acetylcholine receptor (mAChR) subtypes and the histamine H1 receptor has been well-characterized. It demonstrates a notable selectivity for the M2 muscarinic receptor.[1][4]

Table 1: In Vitro Receptor Binding Affinities of (S)-(+)-Dimethindene

| Receptor Target | pKi Value | Selectivity vs. M2 | Reference(s) |

| Muscarinic M2 | 7.78 | - | [1] |

| Muscarinic M1 | 7.08 | 5-fold | [1] |

| Muscarinic M3 | 6.70 | 12-fold | [1] |

| Muscarinic M4 | 7.00 | 6-fold | [1] |

| Muscarinic M5 | 6.22 | 36-fold | [3] |

| Histamine H1 | 7.16 - 7.48 | - | [3] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki values (Ki(other)/Ki(M2)).

Functional Antagonist Activity

Beyond binding, it is crucial to determine the functional consequence of the ligand-receptor interaction. Functional assays measure the ability of a compound to inhibit the response elicited by an agonist. The antagonist potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Functional studies, such as those using isolated guinea pig ileum preparations, confirm the antagonist properties of (S)-(+)-Dimethindene at both muscarinic and histamine H1 receptors.[2][5]

Table 2: In Vitro Functional Antagonist Potency of (S)-(+)-Dimethindene

| Receptor Target | Assay System | pA2 Value | Reference(s) |

| Muscarinic M2 | - | 7.86 / 7.74 | [1] |

| Muscarinic M1 | - | 6.83 / 6.36 | [1] |

| Muscarinic M3 | - | 6.92 / 6.96 | [1] |

| Histamine H1 | Guinea Pig Ileum | 7.48 | [1] |

Modulated Signaling Pathways

(S)-(+)-Dimethindene exerts its effects by blocking the canonical signaling pathways associated with its target receptors, which are both G-protein-coupled receptors (GPCRs).[6]

-

Histamine H1 Receptor: The H1 receptor is coupled to the Gq/11 family of G-proteins. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). (S)-(+)-Dimethindene blocks this cascade by preventing histamine from binding.[6][7]

Caption: Antagonism of the Gq-coupled H1 receptor pathway by (S)-(+)-Dimethindene.

-

Muscarinic M2 Receptor: The M2 receptor is coupled to the Gi/o family of G-proteins. When activated by acetylcholine, the Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs). (S)-(+)-Dimethindene acts as a selective antagonist at this receptor, preventing acetylcholine-mediated inhibition of cAMP production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

- 3. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glucagon-19-29-human.com [glucagon-19-29-human.com]

- 5. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]

(S)-(+)-Dimethindene Maleate: A Technical Guide to its Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Dimethindene maleate, an enantiomer of the well-known H1 histamine receptor antagonist, exhibits a notable and selective affinity for the M2 muscarinic acetylcholine receptor subtype. This technical guide provides a comprehensive overview of the muscarinic receptor selectivity profile of this compound, presenting quantitative binding and functional data, detailed experimental protocols for the assays used to determine these parameters, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in pharmacology and drug development investigating muscarinic receptor ligands.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the majority of the physiological effects of acetylcholine in the central and peripheral nervous systems. The development of subtype-selective muscarinic ligands is of significant interest for the treatment of a variety of pathological conditions. This compound has emerged as a valuable pharmacological tool due to its preferential antagonism of the M2 receptor subtype.[1][2][3][4] This selectivity allows for the targeted investigation of M2 receptor function and presents a potential scaffold for the development of novel therapeutics.

Quantitative Selectivity Profile

The selectivity of this compound for muscarinic receptor subtypes has been characterized through both radioligand binding assays and functional studies. The data consistently demonstrate a higher affinity and potency for the M2 receptor compared to the M1, M3, and M4 subtypes.[1][3][4][5]

Binding Affinity Data

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In these experiments, this compound competes with a radiolabeled ligand for binding to membranes prepared from cells or tissues expressing a specific muscarinic receptor subtype. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.

| Receptor Subtype | pKi | Reference |

| M1 | 7.08 | [1][3][4] |

| M2 | 7.78 | [1][3][4] |

| M3 | 6.70 | [1][3][4] |

| M4 | 7.00 | [1][3][4] |

Functional Antagonism Data

Functional assays measure the ability of a compound to inhibit the physiological response induced by a receptor agonist. For this compound, these studies are often conducted in isolated tissues where the contraction or relaxation of smooth muscle is mediated by specific muscarinic receptor subtypes. The potency of the antagonist is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | Tissue/Preparation | pA2 | Reference |

| M1 | Rabbit Vas Deferens | 6.83 | [1][4] |

| M1 | Rat Duodenum | 6.36 | [1][4] |

| M2 | Guinea-Pig Left Atria | 7.86 | [1][4] |

| M2 | Rabbit Vas Deferens | 7.74 | [1][4] |

| M3 | Guinea-Pig Ileum | 6.92 | [1][4] |

| M3 | Guinea-Pig Trachea | 6.96 | [1][4] |

Selectivity Ratios

The selectivity of (S)-(+)-Dimethindene for the M2 receptor can be expressed as a fold-difference in affinity compared to other subtypes. These ratios are calculated from the Ki values.

| Receptor Comparison | Selectivity (Fold-Difference) | Reference |

| M2 vs. M1 | ~5-6 | [6][7] |

| M2 vs. M3 | ~12 | [6][7] |

| M2 vs. M4 | ~6 | [6][7] |

| M2 vs. M5 | ~25 | [6][7] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the determination of the muscarinic receptor selectivity of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay using [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, to determine the binding affinity of this compound for muscarinic receptor subtypes.

3.1.1. Materials

-

Membrane Preparations: Homogenates from tissues or cells expressing the desired muscarinic receptor subtype (e.g., human neuroblastoma NB-OF 1 cells for M1, rat heart for M2, rat pancreas for M3, and rat striatum for M4).[1]

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C).

-

Filtration Apparatus.

-

Scintillation Counter.

3.1.2. Procedure

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer to a final protein concentration of 10-50 µ g/well .

-

Assay Setup: In a 96-well plate, combine the following in a total volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).

-

50 µL of various concentrations of this compound.

-

50 µL of [3H]-NMS at a concentration near its Kd (typically 0.1-1.0 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay (Organ Bath)

This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound at muscarinic receptors in isolated tissue preparations.

3.2.1. Materials

-

Isolated Tissues: Guinea-pig ileum (M3), guinea-pig left atria (M2), or rabbit vas deferens (M1 and M2).[1]

-

Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Agonist: Carbachol or acetylcholine.

-

Antagonist: this compound.

-

Organ Bath Apparatus: Including a tissue chamber, a force-displacement transducer, and a data acquisition system.

3.2.2. Procedure

-

Tissue Preparation: Dissect the desired tissue from a euthanized animal and place it in ice-cold Krebs-Henseleit solution. Mount the tissue in the organ bath chamber under a resting tension of approximately 1 gram.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washes with fresh Krebs-Henseleit solution.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline response.

-

Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

-

Agonist Response in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis: The Schild plot is used to determine the pA2 value. The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A plot of log(dose ratio - 1) versus the negative logarithm of the antagonist concentration should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the muscarinic receptor subtypes and a typical experimental workflow for a radioligand binding assay.

Caption: Muscarinic Receptor Subtype Signaling Pathways.

Caption: Radioligand Binding Assay Experimental Workflow.

Caption: Logical Relationship of (S)-(+)-Dimethindene Selectivity.

Conclusion

The available data robustly support the classification of this compound as a selective M2 muscarinic receptor antagonist. Its higher affinity and functional potency at the M2 subtype compared to M1, M3, M4, and M5 make it an invaluable tool for elucidating the physiological and pathophysiological roles of M2 receptors. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings. Further research may focus on leveraging the M2-selectivity of the dimethindene scaffold to design novel therapeutic agents with improved subtype specificity and favorable pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of (S)-(+)-Dimethindene Maleate on Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Dimethindene maleate is recognized as a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[1][2] This technical guide synthesizes the current understanding of its mechanism of action and delineates the anticipated in vivo consequences on cholinergic signaling pathways. While direct in vivo studies on the cholinergic effects of this compound are not extensively documented in publicly available literature, this paper extrapolates its expected physiological impact based on its established M2 receptor antagonism. Furthermore, this guide provides comprehensive, generalized experimental protocols for researchers to investigate these effects, including methodologies for in vivo microdialysis and electrophysiology. Quantitative data from in vitro binding and functional assays are presented to inform experimental design, and signaling pathways and experimental workflows are visualized to facilitate conceptual understanding.

Introduction: The Role of M2 Receptors in Cholinergic Transmission

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including cognitive function, motor control, and autonomic regulation.[3] Muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors, are critical components of this system and are divided into five subtypes (M1-M5). The M2 receptor subtype is of particular interest as it predominantly functions as an autoreceptor on presynaptic cholinergic nerve terminals.[1][4][5]

Activation of these presynaptic M2 autoreceptors by ACh in the synaptic cleft initiates a negative feedback loop, inhibiting further ACh release.[1][4] By antagonizing these M2 receptors, compounds like this compound are hypothesized to disinhibit the cholinergic neuron, leading to an increase in the synaptic concentration of acetylcholine. This mechanism of action suggests a potential therapeutic utility for conditions characterized by cholinergic hypofunction, such as Alzheimer's disease.[4]

This compound: Receptor Affinity and Selectivity

This compound, the (S)-enantiomer of dimethindene, demonstrates a notable selectivity for the M2 muscarinic receptor subtype over other mAChRs and the histamine H1 receptor.[1][2] The quantitative metrics of its binding affinities and functional antagonism, derived from in vitro studies, are crucial for designing and interpreting in vivo experiments.

Data Presentation: Receptor Binding and Functional Antagonism Data

The following tables summarize the reported quantitative data for this compound and its racemic form, dimethindene maleate.

Table 1: Muscarinic Receptor Affinities of this compound

| Receptor Subtype | pKi | Ki (nM) | pA2 |

| M1 | 7.08[1][6] | 83.2 | 6.83 / 6.36[1] |

| M2 | 7.78[1][6] | 16.6 | 7.86 / 7.74[1] |

| M3 | 6.70[1][6] | 200 | 6.92 / 6.96[1] |

| M4 | 7.00[1][6] | 100 | N/A |

pKi values are the negative logarithm of the inhibition constant (Ki). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Receptor Affinities of Dimethindene Maleate (Racemic)

| Receptor | Ki (nM) |

| Histamine H1 | 1.5[5] |

| Muscarinic M1 | 64[5] |

| Serotonin 5-HT2A | 2400[5] |

Hypothesized In Vivo Effects on Cholinergic Pathways

Based on its potent M2 receptor antagonism, administration of this compound is expected to elicit specific and measurable changes within cholinergic pathways in vivo.

-

Increased Acetylcholine Release: The primary anticipated effect is an elevation of extracellular acetylcholine levels in various brain regions, such as the hippocampus and prefrontal cortex, due to the blockade of presynaptic M2 autoreceptors.[1][4][5]

-

Enhanced Cholinergic Tone: The sustained increase in synaptic ACh could lead to enhanced postsynaptic cholinergic signaling through M1, M3, and M4 receptors, as well as nicotinic receptors.

-

Modulation of Neuronal Excitability: Cholinergic inputs regulate the excitability of various neurons. The effects of increased ACh release would depend on the specific postsynaptic receptors present on target neurons.

-

Behavioral and Cognitive Consequences: Given the role of cholinergic pathways in cognition, an increase in ACh may affect learning, memory, and attention.[7]

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action of this compound at a cholinergic synapse.

Caption: Mechanism of this compound at a Cholinergic Synapse.

Experimental Protocols for In Vivo Assessment

To empirically validate the hypothesized effects of this compound on cholinergic pathways, the following experimental protocols are proposed.

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the direct measurement of extracellular acetylcholine levels in specific brain regions of freely moving animals.[8][9]

Objective: To quantify changes in extracellular acetylcholine concentrations in a target brain region (e.g., hippocampus) following systemic or local administration of this compound.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgical Implantation of Microdialysis Guide Cannula:

-

Anesthetize the animal using isoflurane or a ketamine/xylazine mixture.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeted at the brain region of interest (e.g., hippocampus, coordinates relative to bregma: AP -3.8 mm, ML +2.5 mm, DV -2.8 mm).

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow a recovery period of 5-7 days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe for local administration) at various doses.

-

Continue collecting dialysate samples for at least 3 hours post-administration.

-

-

Analysis of Acetylcholine:

-

Analyze the acetylcholine content in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[4]

-

Quantify the results by comparing them to a standard curve of known acetylcholine concentrations.

-

Express the data as a percentage change from the baseline acetylcholine levels.

-

Experimental Workflow: In Vivo Microdialysis

References

- 1. The role of muscarinic receptor antagonism in antipsychotic-induced hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Time course of the effect of intravenous dimetindene maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M2 Muscarinic Acetylcholine Receptor Knock-Out Mice Show Deficits in Behavioral Flexibility, Working Memory, and Hippocampal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-Dimethindene Maleate: A Versatile Tool for Interrogating G-Protein-Coupled Receptor Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-(+)-Dimethindene maleate , a well-characterized small molecule, has emerged as a valuable pharmacological tool for scientists investigating the intricacies of G-protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of its use, focusing on its application in studying GPCR signaling pathways, particularly those mediated by the histamine H1 receptor.

Introduction to this compound

This compound is the S-enantiomer of dimethindene, a first-generation antihistamine. It functions primarily as a potent and selective antagonist of the histamine H1 receptor.[1][2] Beyond its antihistaminic properties, it also exhibits antagonist activity at muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype.[3] This dual activity, combined with its well-defined pharmacological profile, makes it a versatile tool for dissecting specific GPCR signaling cascades.

Most H1-antihistamines, including likely (S)-(+)-Dimethindene, are not neutral antagonists but rather inverse agonists.[4][5] This means they not only block the binding of agonists like histamine but also reduce the basal, constitutive activity of the H1 receptor, thereby stabilizing its inactive state.[4][6][7] This property is crucial for studying the basal signaling of GPCRs in the absence of an agonist.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound to various GPCRs has been quantified in numerous studies. The following tables summarize key binding parameters, providing a clear comparison of its selectivity profile.

| Receptor | Ligand | Assay Type | Species | pKi / pA2 (mean) | Ki (nM) (Calculated from pKi) | Reference |

| Histamine H1 | (S)-(+)-Dimethindene | Radioligand Binding | Human | 7.2 | ~63.1 | [8] |

| Histamine H1 | Dimethindene Maleate | Functional Assay (Ileum) | Guinea Pig | 9.3 | ~0.05 | [9] |

| Muscarinic M1 | (S)-(+)-Dimethindene | Radioligand Binding | N/A | 6.83 / 6.36 | ~148 / ~436 | N/A |

| Muscarinic M2 | (S)-(+)-Dimethindene | Radioligand Binding | N/A | 7.86 / 7.74 | ~13.8 / ~18.2 | N/A |

| Muscarinic M3 | (S)-(+)-Dimethindene | Radioligand Binding | N/A | 6.92 / 6.96 | ~120 / ~110 | N/A |

| Muscarinic M4 | (S)-(+)-Dimethindene | Radioligand Binding | N/A | 7.00 | ~100 | N/A |

Note: pA2 is a measure of antagonist potency derived from functional assays, while pKi is derived from binding assays. A higher value indicates greater affinity.

Studying Gq/11 Signaling with this compound

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound serves as an excellent tool to inhibit this cascade at the receptor level, allowing for the study of downstream events.

Figure 1: Gq/11 signaling pathway initiated by the Histamine H1 receptor and inhibited by this compound.

Experimental Protocols

Here, we provide detailed methodologies for key experiments used to characterize the interaction of this compound with GPCRs.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor.

Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare membranes from cells or tissues endogenously or recombinantly expressing the target GPCR (e.g., CHO or HEK293 cells stably expressing the human histamine H1 receptor).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-mepyramine for H1 receptor studies), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following GPCR activation.

Methodology:

-

Cell Culture: Plate cells expressing the target GPCR (e.g., CHO-H1 cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Antagonist Pre-incubation: Add the different concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., histamine) to all wells simultaneously using a multichannel pipette or an automated liquid handler.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an injector.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the maximal histamine response against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a direct downstream product of PLC activation.

Methodology:

-

Cell Labeling: Plate cells expressing the Gq/11-coupled receptor and label them overnight with myo-[3H]inositol.

-

Compound Treatment: Wash the cells and pre-incubate with different concentrations of this compound in a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).

-

Agonist Stimulation: Add the agonist (e.g., histamine) and incubate for a specific time to allow for IP accumulation.

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the IP fractions using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-IPs produced against the concentration of this compound to determine the IC50.

Alternatively, non-radioactive methods like HTRF-based IP-One assays are available and offer a higher throughput.[7]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.

References

- 1. Dimetindene H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihistamine - Wikipedia [en.wikipedia.org]

- 6. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Therapeutic Potential of (S)-(+)-Dimethindene Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene has been historically utilized as a racemic mixture, primarily valued for the antihistaminic properties of its (R)-(-)-enantiomer. However, initial pharmacological investigations have unveiled a distinct and potent bioactivity for its stereoisomer, (S)-(+)-Dimethindene maleate. This document consolidates the foundational in vitro data that characterizes this compound as a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. This selectivity suggests a therapeutic potential divergent from the racemate's established use in allergy and pruritus, pointing towards applications in conditions where M2 receptor modulation is clinically relevant, such as certain cognitive and cardiovascular disorders. This guide provides a comprehensive summary of its receptor affinity profile, detailed experimental methodologies for its characterization, and an overview of the associated signaling pathways.

Introduction

Dimethindene is a chiral compound, and its enantiomers possess distinct pharmacological profiles. The (R)-(-)-enantiomer is the eutomer for histamine H1 receptor antagonism, which is responsible for the well-known antiallergic effects of the racemic mixture.[1][2] Conversely, the (S)-(+)-enantiomer has been identified as a potent M2-selective muscarinic receptor antagonist, with significantly lower affinity for M1, M3, and M4 muscarinic receptor subtypes.[1][3] This discovery has opened avenues for investigating the therapeutic potential of the isolated (S)-(+)-enantiomer in contexts where selective M2 antagonism is desirable. The blockade of M2 receptors, particularly in the central nervous system, has been hypothesized to offer beneficial effects in the treatment of cognitive disorders.[3]

Quantitative Pharmacological Data

The in vitro affinity and functional antagonism of this compound have been quantified through radioligand binding assays and functional studies on isolated tissues. The following tables summarize the key quantitative data, comparing the (S)-(+)-enantiomer with its (R)-(-)-counterpart to highlight the pronounced stereoselectivity.

Table 1: Muscarinic Receptor Subtype Affinities of Dimethindene Enantiomers (Binding Assays)

| Compound | Receptor Subtype | pKi Value |

| (S)-(+)-Dimethindene | M1 | 7.08 |

| M2 | 7.78 | |

| M3 | 6.70 | |

| M4 | 7.00 | |

| (R)-(-)-Dimethindene | M1 | 6.33 |

| M2 | 6.17 | |

| M3 | 5.86 | |

| M4 | 6.22 |

Data sourced from Pfaff et al. (1995).[3] pKi is the negative logarithm of the inhibition constant.

Table 2: Functional Antagonist Potencies of Dimethindene Enantiomers at Muscarinic Receptors (Isolated Tissue Assays)

| Compound | Receptor Subtype (Tissue) | pA2 Value |

| (S)-(+)-Dimethindene | M1 (Rabbit Vas Deferens) | 6.83 |

| M2 (Guinea-Pig Left Atria) | 7.86 | |

| M3 (Guinea-Pig Ileum) | 6.92 | |

| (R)-(-)-Dimethindene | M2 (Guinea-Pig Left Atria) | 6.15 |

Data sourced from Pfaff et al. (1995).[3] The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Histamine H1 Receptor Functional Antagonist Potency

| Compound | Receptor (Tissue) | pA2 Value |

| (S)-(+)-Dimethindene | H1 (Guinea-Pig Ileum) | 7.48 |

| (R)-(-)-Dimethindene | H1 (Guinea-Pig Ileum) | 9.42 |

Data sourced from Pfaff et al. (1995).[3] This table illustrates the reversed stereoselectivity at the H1 receptor compared to muscarinic receptors.

Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the pharmacological profile of this compound.

Muscarinic Receptor Radioligand Binding Assays

This protocol outlines the determination of antagonist affinity (Ki values) at cloned human muscarinic receptor subtypes.

-

Objective: To determine the binding affinity of this compound for M1-M4 muscarinic receptor subtypes.

-

Materials:

-

Membrane homogenates from cells expressing individual human muscarinic receptor subtypes (e.g., NB-OF 1 cells for M1, rat heart for M2, pancreas for M3, and striatum for M4).[3]

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Test compound: this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

A constant concentration of the radioligand ([3H]-NMS) is incubated with the cell membrane preparations.

-

Increasing concentrations of the unlabeled antagonist (this compound) are added to compete for binding with the radioligand.

-

A parallel set of incubations is performed in the presence of a high concentration of atropine to determine non-specific binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-